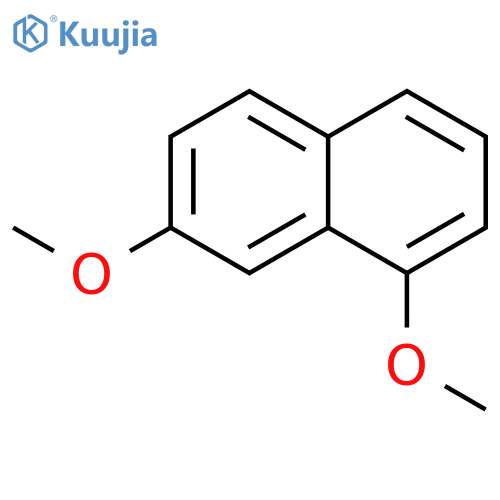Cas no 5309-18-2 (1,7-Dimethoxynaphthalene)

1,7-Dimethoxynaphthalene structure
商品名:1,7-Dimethoxynaphthalene
1,7-Dimethoxynaphthalene 化学的及び物理的性質
名前と識別子
-
- 1,7-Dimethoxynaphthalene
- 1,7-dimethoxynaphtalene
- 1,7-Dimethoxy-naphthalin
- dimethoxy-1,7 naphtalene
- Naphthalene,1,7-dimethoxy
- 5309-18-2
- SCHEMBL443625
- NSC-59835
- Naphthalene, 1,7-dimethoxy-
- 1,7-Dimethoxynaphthalene, 97%
- Naphthalene, 1,7-dimethoxy- (8CI)(9CI)
- NSC 59835
- DTXSID30201169
- BS-22677
- CS-0204915
- AKOS015913483
- MFCD00039590
- FT-0635610
- InChI=1/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H
- NSC59835
- Naphthalene, 1,7-dimethoxy-(8CI)(9CI)
- Naphthalene, 1,7-dimethoxy-(8CI)
- DTXCID80123660
- DB-008031
- G77541
-
- MDL: MFCD00039590
- インチ: InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3
- InChIKey: SNJIXGITYNNHDO-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=CC=C2OC)C=C1
計算された属性
- せいみつぶんしりょう: 188.08400
- どういたいしつりょう: 188.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.132 g/mL at 25 °C(lit.)
- ふってん: 289-290 °C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.6160(lit.)
- PSA: 18.46000
- LogP: 2.85700
- ようかいせい: 未確定
1,7-Dimethoxynaphthalene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
1,7-Dimethoxynaphthalene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,7-Dimethoxynaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140865-5g |
1,7-dimethoxynaphthalene |
5309-18-2 | 98% | 5g |
$*** | 2023-05-30 | |
| Alichem | A219000143-500mg |
1,7-Dimethoxynaphthalene |
5309-18-2 | 98% | 500mg |
$1058.40 | 2023-09-01 | |
| Chemenu | CM140865-5g |
1,7-dimethoxynaphthalene |
5309-18-2 | 98% | 5g |
$215 | 2021-08-05 | |
| TRC | D267160-1g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 1g |
$ 45.00 | 2022-06-05 | ||
| Alichem | A219000143-250mg |
1,7-Dimethoxynaphthalene |
5309-18-2 | 98% | 250mg |
$707.20 | 2023-09-01 | |
| abcr | AB240082-1 g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 1g |
€110.00 | 2023-04-27 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 575585-5G |
1,7-Dimethoxynaphthalene |
5309-18-2 | 97% | 5G |
¥1209.55 | 2022-02-24 | |
| abcr | AB240082-5 g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 5g |
€254.50 | 2023-04-27 | ||
| 1PlusChem | 1P003E8B-100mg |
1,7-Dimethoxynaphthalene |
5309-18-2 | 97% | 100mg |
$28.00 | 2024-04-30 | |
| A2B Chem LLC | AB57611-5g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 97% | 5g |
$97.00 | 2024-04-19 |
1,7-Dimethoxynaphthalene 関連文献
-
1. Some reactions of dimethoxynaphthalenes. Part II. The orientation of naphthalene derivatives by nuclear magnetic resonance spectrometryF. Bell,K. R. Buck J. Chem. Soc. C 1966 904
-
Lu-Qiong Huo,Xin-Hao Wang,Zhenguo Zhang,Zhenhua Jia,Xiao-Shui Peng,Henry N. C. Wong Chem. Sci. 2023 14 1342
-
G. Read,A. Rashid,L. C. Vining J. Chem. Soc. C 1969 2059
-
4. 886. Some reactions of dimethoxynaphthalenesF. Bell,K. R. Buck J. Chem. Soc. 1963 4626
-
P. A. Robins,James Walker J. Chem. Soc. 1958 409
5309-18-2 (1,7-Dimethoxynaphthalene) 関連製品
- 5111-66-0(6-Methoxy-2-naphthol)
- 10075-63-5(1,5-Dimethoxynaphthalene)
- 5486-55-5(2,6-Dimethoxynaphthalene)
- 3900-49-0(1,6-Dimethoxynaphthalene)
- 2216-69-5(1-Methoxynaphthalene)
- 613-80-9(2,2'-Dinaphthyl Ether)
- 84-85-5(4-methoxynaphthalen-1-ol)
- 10075-62-4(1,4-Dimethoxynaphthalene)
- 3469-26-9(2,7-Dimethoxynaphthalene)
- 93-04-9(2-Methoxynaphthalene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5309-18-2)1,7-Dimethoxynaphthalene

清らかである:99%
はかる:25g
価格 ($):703.0